molecular formula C25H29N5O5 B2929669 N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate CAS No. 1351614-71-5

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate

Cat. No.: B2929669
CAS No.: 1351614-71-5
M. Wt: 479.537
InChI Key: NVZSEEZVUONDFK-UHFFFAOYSA-N
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in many drugs .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

While specific chemical reactions involving your compound were not found, imidazole is known to be amphoteric in nature, showing both acidic and basic properties .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for your compound were not found in the search results.

Scientific Research Applications

DNA Binding and Fluorescence

Compounds with structural similarities, particularly those involving benzimidazole and piperazine groups, are known for their DNA binding capabilities. Hoechst 33258, for example, is a synthetic dye known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It is widely used as a fluorescent DNA stain due to its ability to penetrate cells easily. This property has applications in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes, among others. Hoechst derivatives, including those with piperazine groups, have been explored for their use as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).

Antimicrobial and Antituberculosis Activity

Piperazine derivatives, including those with complex structures similar to the compound , have been reported for their potent antimicrobial activities, especially against Mycobacterium tuberculosis (MTB). Notably, molecules containing piperazine as an essential subunit have shown significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. These findings highlight the importance of piperazine-based compounds in the development of new antimicrobial agents (Girase et al., 2020).

Central Nervous System (CNS) Applications

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent CNS-acting drugs has been explored, with azole groups, including piperazine derivatives, showing promising CNS effects. These compounds have been studied for their potential in treating neurological disorders due to their ability to penetrate the CNS effectively. This includes research into their agonistic, antagonistic, and modulatory effects on various neurotransmitter systems (Saganuwan, 2020).

Anticancer Properties

Imidazole derivatives, including those structurally related to the compound , have been reviewed for their antitumor activity. Various derivatives have been explored for their potential in cancer therapy, with some showing promising results in preclinical testing. The structural flexibility and functional diversity of these compounds allow for the synthesis of molecules with specific biological properties aimed at cancer treatment (Iradyan et al., 2009).

Properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSEEZVUONDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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